molecular formula C4H10ClNO B14057504 Methylamine-ALPHA-epichlorhydrin condensation product CAS No. 31568-35-1

Methylamine-ALPHA-epichlorhydrin condensation product

Cat. No.: B14057504
CAS No.: 31568-35-1
M. Wt: 123.58 g/mol
InChI Key: CVCPMANSVIKBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylamine-ALPHA-epichlorhydrin condensation product involves the reaction of methylamine with epichlorhydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic addition of methylamine to the epoxide ring of epichlorhydrin, followed by the elimination of water to form the condensation product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methylamine-ALPHA-epichlorhydrin condensation product undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Methylamine-ALPHA-epichlorhydrin condensation product has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methylamine-ALPHA-epichlorhydrin condensation product involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methylamine-ALPHA-epichlorhydrin condensation product include:

  • Methanamine, polymer with (chloromethyl)oxirane
  • Epichlorhydrin-methylamine polymer

Uniqueness

This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications compared to other similar compounds .

Properties

CAS No.

31568-35-1

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

2-(chloromethyl)oxirane;methanamine

InChI

InChI=1S/C3H5ClO.CH5N/c4-1-3-2-5-3;1-2/h3H,1-2H2;2H2,1H3

InChI Key

CVCPMANSVIKBFL-UHFFFAOYSA-N

Canonical SMILES

CN.C1C(O1)CCl

Related CAS

31568-35-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.